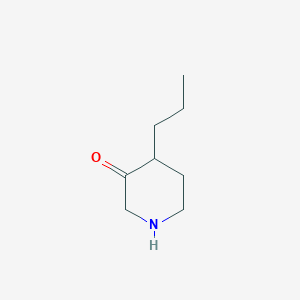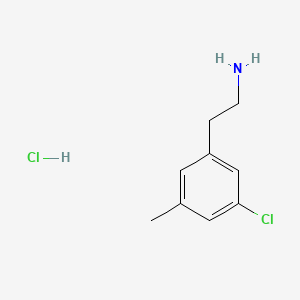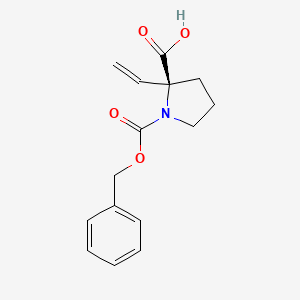
3-(((Allyloxy)carbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is an organic compound that belongs to the class of carboxylic acids It features a phenyl ring substituted with two methoxy groups and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid can be achieved through a multi-step organic synthesis process. A possible synthetic route might involve:
Starting Material: 3,4-Dimethoxybenzaldehyde.
Step 1: Formation of 3,4-dimethoxyphenylacetic acid through a Grignard reaction followed by acidic workup.
Step 2: Conversion of 3,4-dimethoxyphenylacetic acid to its corresponding acid chloride using thionyl chloride (SOCl2).
Step 3: Reaction of the acid chloride with allyl alcohol to form the ester.
Step 4: Amination of the ester with an appropriate amine to introduce the amino group.
Step 5: Hydrolysis of the ester to yield the final product, 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the phenyl ring.
Reduction: Reduction reactions could target the carbonyl group or the double bond in the prop-2-en-1-yloxy moiety.
Substitution: Electrophilic aromatic substitution reactions could occur on the phenyl ring, especially at positions ortho or para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) for halogenation or nitration reactions.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biochemical Studies: Investigated for its interactions with enzymes or receptors.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Industry
Materials Science: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic acid: Lacks the amino and prop-2-en-1-yloxy groups.
3-(3,4-Dimethoxyphenyl)-3-aminopropanoic acid: Lacks the prop-2-en-1-yloxy group.
3-(3,4-Dimethoxyphenyl)-3-{[(methoxy)carbonyl]amino}propanoic acid: Has a methoxy group instead of the prop-2-en-1-yloxy group.
Uniqueness
The presence of both the amino and prop-2-en-1-yloxy groups in 3-(3,4-dimethoxyphenyl)-3-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid may confer unique chemical and biological properties, such as enhanced reactivity or specific binding interactions, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C15H19NO6 |
|---|---|
Peso molecular |
309.31 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-3-(prop-2-enoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C15H19NO6/c1-4-7-22-15(19)16-11(9-14(17)18)10-5-6-12(20-2)13(8-10)21-3/h4-6,8,11H,1,7,9H2,2-3H3,(H,16,19)(H,17,18) |
Clave InChI |
GIUCVOLKWNLYHS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)OCC=C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-6-carboxylicacid](/img/structure/B13460205.png)
![Methyl 1-(iodomethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate](/img/structure/B13460206.png)
![4-[(4-Bromo-2-methylsulfanylphenoxy)methyl]benzonitrile](/img/structure/B13460208.png)

![2,5-di-tert-butyl 3a-ethyl tetrahydropyrrolo[3,4-c]pyrrole-2,3a,5(1H,3H)-tricarboxylate](/img/structure/B13460222.png)

![rac-potassium [(1R,2S,3R)-2-(ethoxycarbonyl)-3-methylcyclopropyl]trifluoroboranuide](/img/structure/B13460232.png)


![4-Azaspiro[2.6]nonane](/img/structure/B13460242.png)


![Tert-butyl 3-[(3-aminopropoxy)methyl]azetidine-1-carboxylate](/img/structure/B13460271.png)

